molecular formula C15H16N2O B5600632 5-(3-phenylpropyl)nicotinamide

5-(3-phenylpropyl)nicotinamide

Cat. No.: B5600632
M. Wt: 240.30 g/mol
InChI Key: QYCVIKNEEOZENH-UHFFFAOYSA-N
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Description

5-(3-Phenylpropyl)nicotinamide is a nicotinamide derivative featuring a 3-phenylpropyl substituent at the 5-position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme critical in redox reactions and cellular metabolism.

Properties

IUPAC Name

5-(3-phenylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-15(18)14-9-13(10-17-11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCVIKNEEOZENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=CN=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following nicotinic acid/nicotinamide derivatives are compared based on substituents, synthesis, and inferred properties:

Compound Core Structure Substituent Key Functional Groups Synthesis Route Potential Applications References
5-(3-Phenylpropyl)nicotinamide Nicotinamide 5-(3-phenylpropyl) Amide, phenyl, aliphatic chain Likely Sonogashira coupling* Biochemical modulation (speculative)
5-(3-Acetamidopropyl)-nicotinic acid Nicotinic acid 5-(3-acetamidopropyl) Carboxylic acid, acetamide Sonogashira coupling, hydrogenation Intermediate for bioactive molecules
5-(3-Aminopropyl)-nicotinic acid Nicotinic acid 5-(3-aminopropyl) Carboxylic acid, primary amine Sonogashira coupling, Boc deprotection Drug delivery or enzyme substrates
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl Imide, chloro, phenyl Polymer precursor synthesis Polyimide monomer production

*Synthesis inferred from analogous methods in .

Key Observations:
  • Substituent Effects: The 3-phenylpropyl group in this compound enhances lipophilicity compared to the polar acetamidopropyl and aminopropyl groups in nicotinic acid analogs. This may improve membrane permeability but reduce aqueous solubility. The amide group in nicotinamide derivatives (vs.
  • Synthesis: Sonogashira coupling is a common method for introducing alkyne-derived substituents (e.g., propargylamine intermediates in ). Hydrogenation and deprotection steps are critical for generating amine or amide functionalities.
  • Functional Contrast with Phthalimide Derivative: 3-Chloro-N-phenyl-phthalimide () serves as a monomer for polyimides due to its electrophilic chloro group and rigid aromatic structure. In contrast, this compound’s flexible alkyl chain and pyridine core may favor dynamic interactions in biological systems .

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